

# Preclinical Safety and Toxicology of Cannabidivarin (CBDV): A Technical Guide

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## Compound of Interest

Compound Name: *Cannabidivarin*

Cat. No.: *B1668262*

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## Introduction

**Cannabidivarin (CBDV)** is a non-psychoactive phytocannabinoid found in the *Cannabis sativa* plant. As a propyl analog of cannabidiol (CBD), it has garnered significant interest for its therapeutic potential, particularly in the management of neurological and neurodevelopmental disorders such as epilepsy and Autism Spectrum Disorder. As CBDV progresses through the drug development pipeline, a thorough understanding of its preclinical safety and toxicology profile is paramount for regulatory approval and clinical translation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the preclinical safety of CBDV, summarizing key *in vivo* and *in vitro* toxicology studies. Due to the limited publicly available data for CBDV in certain areas of toxicology, this guide also references data on the closely related compound, cannabidiol (CBD), as a comparative benchmark, while clearly delineating the findings for each compound.

## Pharmacology and Mechanism of Action

CBDV's pharmacological activity is multifaceted and does not primarily involve the cannabinoid CB1 and CB2 receptors, which explains its lack of psychoactive effects. Its anticonvulsant and other therapeutic effects are thought to be mediated through various targets.

A key mechanism of action for CBDV is its interaction with the Transient Receptor Potential (TRP) channels. It has been shown to be an agonist of TRPV1, TRPV2, and TRPA1 channels.

[1] The activation and subsequent desensitization of these channels, particularly TRPV1, are believed to contribute to the reduction of neuronal hyperexcitability, a hallmark of epilepsy.[1] Furthermore, the anticonvulsant effects of CBDV appear to be dependent on TRPV1 expression, with its efficacy being attenuated in TRPV1 knockout mice.[2]

Recent studies have also identified the Toll-like receptor 4 (TLR4) co-receptor MD2 as a direct binding target for CBDV. By acting as a TLR4 antagonist, CBDV can inhibit neuroinflammation, which is increasingly implicated in the pathophysiology of various neurological disorders.

## In Vivo Toxicology

### Acute and Repeated-Dose Toxicity

Comprehensive repeated-dose oral toxicity studies for CBDV in accordance with OECD guidelines are not extensively available in the public domain. However, a 14-day study in rats indicated that minor cannabinoids, including CBDV, were generally well-tolerated. While some statistically significant changes in body weight were observed, these did not correlate with food consumption, and there were no treatment-related deaths or major adverse effects noted.[3]

For comparative purposes, a 90-day repeated-dose oral toxicity study of a CBD-rich hemp oil in rats determined a No-Observed-Adverse-Effect Level (NOAEL) of 175 mg/kg bw/day, which was the highest dose tested. The study noted slight increases in liver and adrenal weights, which were considered adaptive responses rather than toxicologically relevant findings.[4]

Table 1: Summary of Repeated-Dose Oral Toxicity Studies

Compound	Species	Duration	Key Findings	NOAEL (mg/kg/day)	Reference
Minor Cannabinoids (including CBDV)	Rat	14 days	Generally well-tolerated; some changes in body weight independent of food consumption; no treatment-related deaths.	Not Established	<a href="#">[3]</a>
CBD-rich hemp oil	Rat	90 days	Slight, non-toxicologically relevant increases in liver and adrenal weights.	175	<a href="#">[4]</a>

## Neurotoxicity

In a study evaluating the impact of CBDV on acute neurotoxicity in immature rats, treatment with doses up to 200 mg/kg generally avoided the induction of neuronal degeneration.[\[2\]](#)[\[5\]](#) This favorable safety profile in the developing brain is a significant finding, especially considering its potential application in early life seizures.[\[2\]](#)[\[5\]](#)

## Genetic Toxicology

The genotoxic potential of CBDV has been investigated in a number of in vitro assays.

### Ames Test (Bacterial Reverse Mutation Assay)

While specific Ames test results for pure CBDV are not readily available in the cited literature, a study on a CBD-rich hemp extract reported no mutagenic activity in a bacterial reverse mutation assay.<sup>[4]</sup>

## In Vitro Micronucleus Assay

In human lymphoblastoid TK6 cells, CBDV alone did not induce micronuclei formation. However, upon metabolic activation with an S9 mix, an increase in micronuclei was observed. <sup>[6][7]</sup> This suggests that metabolites of CBDV may have genotoxic potential.

## DNA Damage Assays

Studies using the single-cell gel electrophoresis (SCGE) or comet assay have shown that CBDV can induce DNA damage in human-derived cell lines (HepG2 and TR146) at low concentrations ( $\geq 0.2 \mu\text{M}$ ).<sup>[8]</sup> This effect was observed to be dose-dependent.<sup>[9]</sup> The presence of liver enzymes (S9 mix) was found to increase the genotoxic activity of CBDV in these assays, again pointing towards the role of metabolites.<sup>[8]</sup>

Table 2: Summary of In Vitro Genotoxicity Studies for CBDV

Assay	Cell Line	Metabolic Activation (S9)	Result	Concentration	Reference
Micronucleus	Human lymphoblastoid TK6	Without	Negative	Not specified	<a href="#">[6]</a> <a href="#">[7]</a>
Micronucleus	Human lymphoblastoid TK6	With	Positive	Not specified	<a href="#">[6]</a> <a href="#">[7]</a>
DNA Damage (Comet Assay)	Human hepatoma (HepG2)	Not specified	Positive	≥ 0.2 μM	<a href="#">[8]</a>
DNA Damage (Comet Assay)	Human buccal (TR146)	Not specified	Positive	≥ 0.2 μM	<a href="#">[8]</a>
DNA Damage (Comet Assay)	Human hepatoma (HepG2)	With	Increased genotoxicity	Not specified	<a href="#">[8]</a>

## Reproductive and Developmental Toxicology

Specific reproductive and developmental toxicity studies for CBDV following OECD guidelines (e.g., OECD 414, 421) are not currently available in the public literature.

For comparison, an OECD 421 compliant study on CBD in rats identified a NOAEL of 100 mg/kg-bw/d for F0 systemic toxicity and female reproductive toxicity, and for F1 neonatal and generation toxicity. The NOAEL for F0 male reproductive toxicity was 300 mg/kg-bw/d.[\[10\]](#)[\[11\]](#) At the high dose of 300 mg/kg-bw/d, severe maternal toxicity, including mortality and decreased body weight, was observed.[\[10\]](#)[\[11\]](#)

## Safety Pharmacology

Dedicated safety pharmacology studies for CBDV, as per the ICH S7A and S7B core battery, which assess effects on the cardiovascular, respiratory, and central nervous systems, have not

been published in detail.

Preclinical studies on the anticonvulsant effects of CBDV in rodents have not reported adverse motor effects at therapeutic doses.[\[12\]](#) Furthermore, CBDV is characterized as a non-psychoactive phytocannabinoid, indicating a lack of central nervous system effects typical of THC.[\[13\]](#)

For context, studies on CBD have shown no observed effects on the cardiovascular and respiratory systems of the rat at a dose of 1 mg/kg, i.v.[\[14\]](#)

## Experimental Protocols

### Repeated-Dose Oral Toxicity Study (General Protocol based on OECD 407)

A standardized 28-day (subacute) or 90-day (subchronic) repeated-dose oral toxicity study in rodents is a cornerstone of preclinical safety assessment.

- **Test System:** Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females per group (e.g., 10/sex/group).
- **Dose Administration:** The test substance is administered daily by oral gavage at a minimum of three dose levels, plus a vehicle control group.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
- **Pathology:** A full necropsy is performed on all animals. The weights of key organs (e.g., liver, kidneys, brain, spleen, heart, adrenal glands, testes, ovaries) are recorded. Tissues are preserved for histopathological examination.
- **Endpoint Analysis:** The study aims to identify any target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

## In Vitro Micronucleus Assay (General Protocol based on OECD 487)

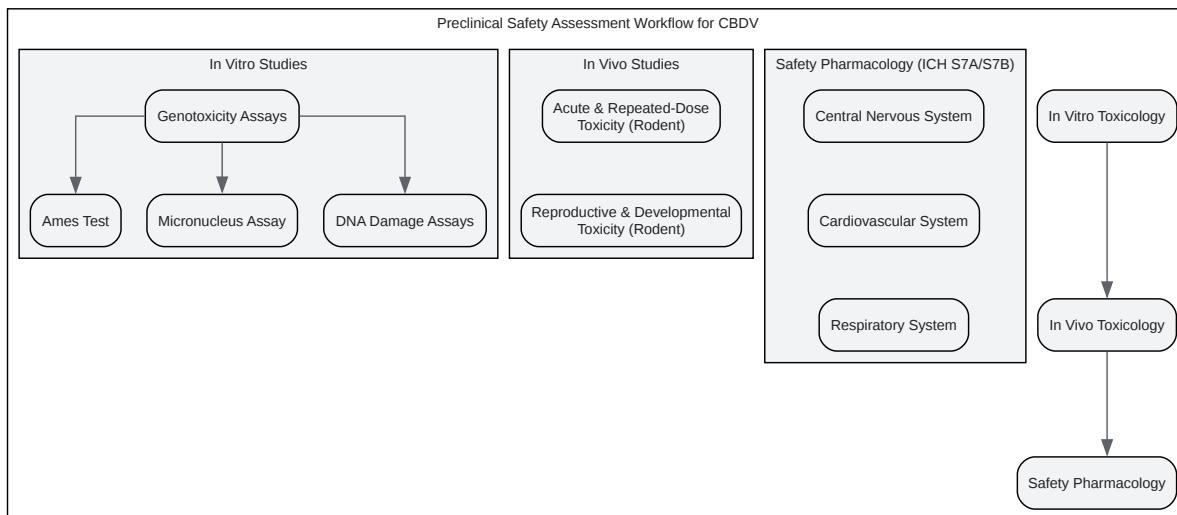
This assay is a key component of the in vitro genotoxicity testing battery.

- **Test System:** A suitable mammalian cell line, such as human lymphoblastoid TK6 cells, is used.
- **Treatment:** Cells are exposed to at least three concentrations of the test substance, along with negative (vehicle) and positive controls, both with and without an exogenous metabolic activation system (S9 mix).
- **Micronucleus Formation:** Following treatment, cells are cultured to allow for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring of micronuclei more accurate.
- **Scoring:** Cells are harvested, fixed, and stained. The frequency of micronucleated cells is determined by microscopic analysis.
- **Endpoint Analysis:** A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells.

## Visualizations

### Experimental Workflow for Preclinical Safety

#### Assessment of CBDV



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Caption: A generalized workflow for the preclinical safety and toxicology evaluation of a new chemical entity like CBDV.

# Signaling Pathway Implicated in CBDV's Potential Genotoxicity



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Caption: Proposed pathway for CBDV-induced genotoxicity, highlighting the role of metabolic activation.

## Conclusion

The available preclinical data suggests that **cannabidivarin** is a non-psychoactive compound with a generally favorable safety profile, particularly concerning acute neurotoxicity. In vivo studies in rodents have not indicated significant adverse effects at therapeutically relevant doses. However, the in vitro genotoxicity findings, specifically the induction of micronuclei and DNA damage following metabolic activation, warrant further investigation to understand the potential risk to humans.

Significant data gaps remain in the public domain for CBDV, especially concerning repeated-dose systemic toxicity, reproductive and developmental toxicity, and dedicated safety pharmacology studies. While data from its close analog, CBD, can provide some context, direct evidence for CBDV is crucial for a comprehensive risk assessment. As research into the therapeutic applications of CBDV continues, further robust, guideline-compliant preclinical toxicology studies are essential to fully characterize its safety profile and support its potential clinical development.

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